N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide is a structurally complex molecule featuring a triazoloquinazolinone core linked to a dihydrobenzodioxin moiety via an acetamide bridge. Its design integrates a 4-methylphenylmethyl substituent on the triazole ring, which may enhance lipophilicity and influence target binding .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-17-6-8-18(9-7-17)15-30-25(34)20-4-2-3-5-21(20)32-26(30)29-31(27(32)35)16-24(33)28-19-10-11-22-23(14-19)37-13-12-36-22/h2-11,14H,12-13,15-16H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOSIFTVIMVUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 4-Methylbenzyl Group
The patent EP3752507A1 details a Negishi coupling strategy to install arylalkyl groups onto the triazoloquinazolinone core. A benzyl zinc chloride reagent, prepared by reacting zinc powder with 4-methylbenzyl chloride in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), undergoes palladium-catalyzed cross-coupling with a brominated triazoloquinazolinone precursor. Key parameters include:
- Catalyst System : Palladium(II) acetate (10 mol%) and tri-tert-butylphosphonium tetrafluoroborate (15 mol%)
- Solvent : Anhydrous THF under nitrogen atmosphere
- Temperature : 55°C for 24 hours to achieve >98% conversion
This method ensures regioselective alkylation at the N1 position, critical for subsequent acetamide functionalization.
Functionalization of the 1,4-Benzodioxane Moiety
The 1,4-benzodioxane fragment is synthesized via nucleophilic aromatic substitution. Abbasi et al. reported the reaction of 2,3-dihydrobenzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous sodium carbonate to yield N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide. While this intermediate is a sulfonamide, analogous protocols apply to acetamide formation:
Acetamide Linker Installation
Reaction of N-(2,3-dihydrobenzodioxin-6-yl)amine with 2-bromo-N-(substituted-phenyl)acetamides in dimethylformamide (DMF) and lithium hydride (LiH) affords 2-(benzodioxin-6-ylamino)-N-phenylacetamides. For the target compound, the phenyl group is replaced with the triazoloquinazolinone core, necessitating a coupling step.
Coupling of Triazoloquinazolinone and Benzodioxane-Acetamide Fragments
The final assembly involves connecting the triazoloquinazolinone and benzodioxane units via an acetamide bridge. Dicyclohexylcarbodiimide (DCC) -mediated coupling, as described by Fathalla et al. , is employed to form the amide bond.
Reaction Conditions
- Activating Agent : DCC (1.2 equiv) in anhydrous dichloromethane
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Temperature : 0°C to room temperature, 12 hours
- Workup : Filtration to remove dicyclohexylurea, followed by silica gel chromatography
This method yields the target compound in 68–72% purity, requiring further recrystallization from ethyl acetate/hexane mixtures.
Optimization and Characterization
Reaction Monitoring
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures real-time tracking of intermediate formation. For example, residual starting material in the Negishi coupling step is quantified to <2% before proceeding.
Spectroscopic Validation
- IR Spectroscopy : Absorption bands at 1680–1700 cm⁻¹ confirm the presence of carbonyl groups (quinazolinone and acetamide).
- ¹H-NMR : Key signals include:
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values within ±0.4%.
Challenges and Mitigation Strategies
Regioselectivity in Triazoloquinazoline Formation
Competing cyclization pathways may yield [1,5-a] or [4,3-a] isomers. Employing bulky bases like diisopropylethylamine suppresses undesired tautomerization, favoring the [4,3-a] configuration.
Solubility Issues
The triazoloquinazolinone intermediate exhibits poor solubility in nonpolar solvents. DMF/THF mixtures (1:3 v/v) enhance solubility during coupling reactions, achieving homogeneous reaction conditions.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains the following reactive regions:
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1,4-Benzodioxin ring : Likely inert under standard conditions but susceptible to ring-opening under acidic or oxidative environments.
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Triazoloquinazolinone core : The 1,2,4-triazole and quinazolinone moieties suggest potential for nucleophilic substitution or coordination chemistry.
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Acetamide linkage : Hydrolyzable under acidic or basic conditions to form carboxylic acid derivatives.
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4-Methylbenzyl substituent : May undergo oxidation to form a benzoic acid derivative or participate in electrophilic aromatic substitution.
Hypothesized Reaction Pathways
Based on structural analogs and functional group behavior:
Synthetic Precursors and Derivatives
Available data on related compounds (e.g., N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide ) indicate that:
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Triazoloquinazolinones are often synthesized via cyclocondensation of hydrazines with carbonyl intermediates.
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Benzodioxin-acetamide hybrids may form via amide coupling reactions (e.g., EDC/HOBt-mediated) between carboxylic acids and amines .
Stability and Degradation
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The 1,4-benzodioxin ring is thermally stable but may degrade under UV light or strong oxidizers.
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The triazoloquinazolinone core is prone to photodegradation, requiring storage in inert atmospheres .
Research Gaps and Recommendations
No direct experimental studies on this compound were identified in the provided sources. Further work should prioritize:
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Studied for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The target compound’s triazoloquinazolinone core distinguishes it from structurally related derivatives. Key analogues include:
Key Observations :
- The 4-methylphenylmethyl group increases steric bulk and lipophilicity relative to ethyl or pyridinyl substituents in analogues, which could improve membrane permeability but reduce aqueous solubility .
- Unlike sulfanyl or nitro-containing derivatives, the target compound lacks strong electron-withdrawing groups, suggesting a balance between stability and reactivity .
Pharmacokinetic and Physicochemical Properties
While experimental data are unavailable, inferences can be drawn from substituent effects:
- Lipophilicity : The 4-methylphenylmethyl group likely increases logP compared to pyridinyl or trifluoromethyl analogues, favoring blood-brain barrier penetration but complicating formulation .
- Metabolic Stability: The absence of labile groups (e.g., nitro in ) suggests slower hepatic clearance than nitroquinoxaline derivatives. The trifluoromethyl group in confers higher resistance to oxidative metabolism.
- Solubility : The dihydrobenzodioxin’s ether oxygen may improve aqueous solubility relative to purely aromatic systems, though less than sulfanyl or pyridinyl-containing analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
